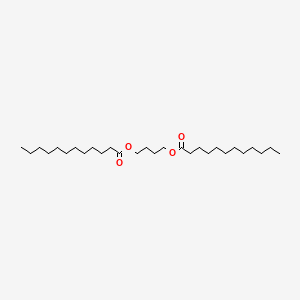
9-(Dibromomethylidene)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dibromomethylidene)-9H-xanthene: is an organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in dye chemistry. The dibromomethylidene group attached to the xanthene core introduces unique chemical properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dibromomethylidene)-9H-xanthene typically involves the bromination of 9-methylidene-9H-xanthene. The reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The dibromomethylidene group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the dibromomethylidene group can lead to the formation of 9-methylidene-9H-xanthene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of 9-(Dibromomethylidene)-9H-xanthene can be formed.
Oxidation Products: Oxidized derivatives like carboxylic acids and ketones.
Reduction Products: 9-methylidene-9H-xanthene and its derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(Dibromomethylidene)-9H-xanthene is used as a precursor in the synthesis of various fluorescent dyes and pigments. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: In biological research, this compound is utilized in the development of fluorescent probes for imaging and diagnostic applications. Its fluorescence properties make it suitable for tracking and visualizing biological processes.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as photosensitizers in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings with enhanced optical properties.
Wirkmechanismus
The mechanism of action of 9-(Dibromomethylidene)-9H-xanthene primarily involves its interaction with light. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or release it as fluorescence. The dibromomethylidene group plays a crucial role in modulating the photophysical properties, making it an effective component in various applications.
Vergleich Mit ähnlichen Verbindungen
- 9-methylidene-9H-xanthene
- 9-(Dichloromethylidene)-9H-xanthene
- 9-(Difluoromethylidene)-9H-xanthene
Comparison: Compared to its analogs, 9-(Dibromomethylidene)-9H-xanthene exhibits unique reactivity due to the presence of bromine atoms. Bromine’s larger atomic size and higher electronegativity influence the compound’s chemical behavior, making it more reactive in substitution and oxidation reactions. This uniqueness is leveraged in applications requiring specific reactivity and photophysical properties.
Eigenschaften
CAS-Nummer |
1143-18-6 |
|---|---|
Molekularformel |
C14H8Br2O |
Molekulargewicht |
352.02 g/mol |
IUPAC-Name |
9-(dibromomethylidene)xanthene |
InChI |
InChI=1S/C14H8Br2O/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |
InChI-Schlüssel |
LJHGDQBGUODLQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(Br)Br)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


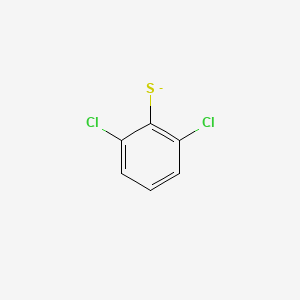
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
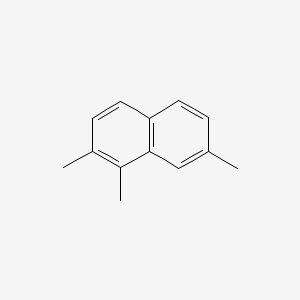
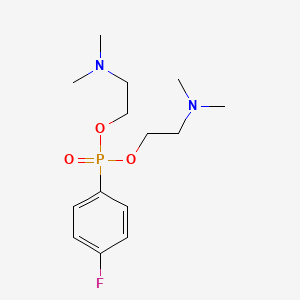
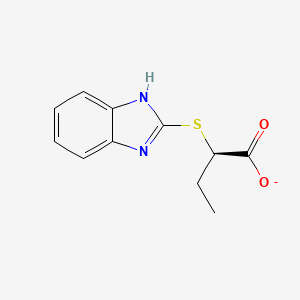
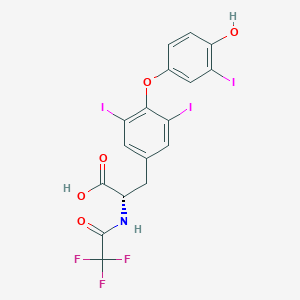
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
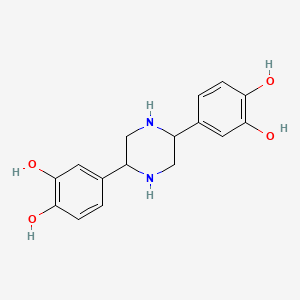

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
